molecular formula C18H20N2O3 B289298 N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide

N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide

Cat. No.: B289298
M. Wt: 312.4 g/mol
InChI Key: FHCLWUVUPLMYKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a carboxylic acid group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of furan-2-carboxylic acid with 2-(2-methyl-piperidine-1-carbonyl)-phenylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carboxylic acid group can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide is unique due to its complex structure, which combines a furan ring, a carboxylic acid group, and a piperidine moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

N-[2-(2-methylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H20N2O3/c1-13-7-4-5-11-20(13)18(22)14-8-2-3-9-15(14)19-17(21)16-10-6-12-23-16/h2-3,6,8-10,12-13H,4-5,7,11H2,1H3,(H,19,21)

InChI Key

FHCLWUVUPLMYKC-UHFFFAOYSA-N

SMILES

CC1CCCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3

Origin of Product

United States

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